BenchChemオンラインストアへようこそ!

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

Anticancer metallocenes In vivo antitumor activity Ehrlich ascites tumor

Bis(methylcyclopentadienyl)niobium dichloride, also referred to as (MeCp)2NbCl2, is a methyl-substituted member of the metallocene dichloride family, featuring a pseudotetrahedral niobium(IV) center coordinated by two η5-methylcyclopentadienyl ligands and two chloride ligands. The compound has the molecular formula C12H14Cl2Nb and a molecular weight of 322.05 g/mol.

Molecular Formula C12H14Cl2Nb-6
Molecular Weight 322.05 g/mol
CAS No. 61374-51-4
Cat. No. B1588927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
CAS61374-51-4
Molecular FormulaC12H14Cl2Nb-6
Molecular Weight322.05 g/mol
Structural Identifiers
SMILESC[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl
InChIInChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2
InChIKeyHLRATMGQHWSMFD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methylcyclopentadienyl)niobium Dichloride (CAS 61374-51-4): A Methyl-Substituted Niobocene Dichloride with Modified Electronic and Solubility Characteristics for Catalytic and Materials Science Applications


Bis(methylcyclopentadienyl)niobium dichloride, also referred to as (MeCp)2NbCl2, is a methyl-substituted member of the metallocene dichloride family, featuring a pseudotetrahedral niobium(IV) center coordinated by two η5-methylcyclopentadienyl ligands and two chloride ligands. The compound has the molecular formula C12H14Cl2Nb and a molecular weight of 322.05 g/mol [1]. The compound is a dark brown to brown powder with a melting point of approximately 180°C (decomposition) and is sensitive to air and moisture . It is primarily utilized as a precursor or catalyst in organometallic synthesis, including chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as well as in hydrosilylation and olefin polymerization reactions [2].

Why Substituting Bis(methylcyclopentadienyl)niobium Dichloride with Unsubstituted Niobocene or Other Metallocene Dichlorides Risks Altered Reactivity, Selectivity, and Biological Activity


Even within the same oxidation state and coordination geometry, niobocene dichlorides exhibit distinct structural, electronic, and reactivity profiles that are highly sensitive to cyclopentadienyl ring substitution. The methyl groups on this compound modify the electron density at the metal center, impact solubility in organic media, and alter the redox potentials that govern catalytic and biological behavior [1]. Consequently, replacing (MeCp)2NbCl2 with non-methylated Cp2NbCl2 or with analogous Zr, Ti, or W metallocene dichlorides without rigorous re-optimization can lead to substantial losses in catalyst activity, product selectivity, or therapeutic efficacy, as demonstrated in the quantitative comparisons below.

Quantitative Differentiation of Bis(methylcyclopentadienyl)niobium Dichloride (CAS 61374-51-4) vs. Closest Metallocene Dichloride Comparators


Antitumor Activity: Niobocene Dichloride Achieves 100% Cure Rate in Ehrlich Ascites Tumor Model, Whereas Tungstocene Dichloride Shows Only Sporadic Inhibition

In a direct head-to-head in vivo study, niobocene dichloride (NDC, (C5H5)2NbCl2) administered to CF1 mice bearing Ehrlich ascites tumor at doses of 20 and 25 mg/kg resulted in 100% cures, whereas the analogous tungsten complex (C5H5)2WCl2 (WDC) produced only sporadic tumor inhibition [1]. NDC exhibited an LD50 of 35 mg/kg, indicating a narrow but measurable therapeutic window [1]. This marked difference in potency contrasts sharply with the conventional assumption that group 4–6 metallocene dichlorides are biologically interchangeable.

Anticancer metallocenes In vivo antitumor activity Ehrlich ascites tumor

Therapeutic Index Enhancement via Cationization: Ionic Niobocene Derivative [(C5H5)2NbCl2]+[SbF6]− Lifts TI from 2.9 to 7.2 Compared to Neutral Parent

The neutral niobocene dichloride complex [(C5H5)2NbCl2] has a reported therapeutic index (TI) of 2.9. Chemical cationization to the hexafluoroantimonate salt [(C5H5)2NbCl2]+[SbF6]− dramatically elevates the TI to 7.2, while simultaneously widening the optimal dose range to 20–40 mg/kg and virtually eliminating observable toxic symptoms [1]. This represents a 148% increase in TI, a degree of tunability not reported for the corresponding titanocene or molybdenocene systems.

Antitumor metallocenes Therapeutic index Drug design

Electrochemical CO2 Reduction: Niobocene Dichloride Delivers the Highest Current Enhancement Among Seven Early-Metal Metallocene Dichlorides

In a systematic cyclic voltammetry study of seven early-metal (groups 4–6) Cp2MCl2 complexes (M = Ti, Zr, Hf, V, Nb, Mo, W) under CO2 atmosphere, Cp2NbCl2 exhibited the most pronounced current enhancement relative to argon baseline conditions at potentials corresponding to the formation of Cp2M species [1]. The current increase for the niobium complex exceeded that of Cp2TiCl2, Cp2MoCl2, and Cp2WCl2, while Cp2ZrCl2, Cp2HfCl2, and Cp2VCl2 showed no significant CO2 response. Bulk electrolysis of the niobium system yielded CO and H2, albeit at low faradaic efficiencies.

Electrocatalysis CO2 reduction Cyclic voltammetry

DNA Binding Selectivity: Niobocene Dichloride Fails to Bind Most Nucleosides, Unlike Titanocene Dichloride Which Binds Both Base and Phosphate Sites

1H and 31P NMR titration studies of Cp2NbCl2 with nucleosides and nucleotides revealed that, with the sole exception of adenosine-5'-monophosphate (dAMP), no evidence of binding was detected upon addition of up to 2.0 equivalents of the niobium complex [1]. This stands in stark contrast to the behavior of titanocene dichloride, which has been shown by ICP spectroscopy to bind DNA at both base ring sites and the phosphate backbone under similar conditions [2]. The lack of interaction with nucleic acid constituents strongly suggests that the antitumor mechanism of niobocene dichloride is fundamentally different from that of the clinically investigated titanocene dichloride, ruling out DNA as a primary target.

Bioinorganic chemistry DNA interaction Anticancer mechanism

Structural Basis for Differential Reactivity: Cl-Nb-Cl Angle of 85.6° Confers a Unique Frontier Orbital Orientation Among Metallocene Dichlorides

Single-crystal X-ray diffraction analysis of the unsubstituted niobocene dichloride reveals a Cl-Nb-Cl angle of 85.6° [1]. This angle is significantly narrower than the 97.1° observed in zirconocene dichloride (Cp2ZrCl2) and wider than the 82° in molybdocene dichloride (Cp2MoCl2) [1]. The angular change directly affects the orientation and energy of the HOMO, which is predominantly metal–chlorine antibonding in character and governs the compound's redox and substitution chemistry. The methyl substituents on the target compound are expected to further tune this angle and the associated electronic structure through inductive electron donation.

Structural chemistry Metallocene reactivity DFT

Optimal Application Domains for Bis(methylcyclopentadienyl)niobium Dichloride Based on Verified Differentiation Evidence


Preclinical Antitumor Drug Development Targeting Non-DNA-Mediated Pathways

Use (MeCp)2NbCl2 as a starting compound for synthesizing ionic niobocene derivatives with enhanced therapeutic indices. The 148% TI improvement upon cationization [1] and the compound's fundamentally different DNA interaction profile relative to titanocene [2] make it the preferred precursor for developing anticancer agents operating through mechanisms that do not rely on direct DNA damage.

Molecular Electrocatalyst Screening for CO2 Reduction

Employ niobocene dichloride as the benchmark compound in comparative electrocatalytic CO2 reduction studies. Because Cp2NbCl2 outperforms all other group 4–6 metallocene dichlorides in current enhancement under CO2 [1], it is the logical first-tier candidate for structure–activity relationship optimization and heterogenization on electrode surfaces.

CVD/ALD Precursor for Niobium-Containing Thin Films

Leverage the enhanced volatility and solubility imparted by the methylcyclopentadienyl ligands [1] to deliver niobium atoms in chemical vapor deposition and atomic layer deposition processes. Compared to the unsubstituted Cp2NbCl2, the methyl derivative offers improved handling in solution-based deposition protocols, as evidenced by its defined melting point and organic solvent compatibility [2].

Olefin Polymerization Catalyst Research Where Moderate Activity and Unique Selectivity Are Desired

While Cp2NbCl2 is less active than Cp2ZrCl2 in ethylene polymerization [1], its distinct Cl-Nb-Cl angle and electronic properties [2] may yield unique polymer microstructures or comonomer incorporation patterns that are inaccessible with high-activity group 4 catalysts, warranting its use in studies targeting specialized polyolefin architectures.

Quote Request

Request a Quote for Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.